2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of imidazo[1,2-a]pyrazine derivatives with acetic acid under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride can be compared with other similar compounds, such as:
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride: This compound features a dimethylpropanoic acid group, providing different chemical properties.
2-{8-oxo-1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl}acetic acid: This compound includes an oxo and phenyl group, which may result in different biological activities.
Properties
IUPAC Name |
2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-8(13)6-10-3-4-11-2-1-9-7(11)5-10;;/h1-2H,3-6H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZXUHMSKYDQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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